molecular formula C10H18N2O2 B13358231 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one

4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one

Cat. No.: B13358231
M. Wt: 198.26 g/mol
InChI Key: UIQCUQSFZYAEEZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core with a hydroxycyclohexyl substituent, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one typically involves the reaction of a suitable piperazine derivative with a cyclohexanone derivative under controlled conditions. One common method involves the use of transition metal catalysis, such as CuI/FSO2CF2CO2Me for the installation of specific functional groups . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure safety and efficiency. Techniques such as ring-closing metathesis and enantioselective cyclopropanation are employed to produce the compound in larger quantities . These methods are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy group and the piperazin-2-one core.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is investigated for its potential therapeutic properties, including its role as an antiviral or antibacterial agent . Additionally, it is used in the development of new materials and catalysts in industrial applications .

Mechanism of Action

The mechanism of action of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The hydroxy group and piperazin-2-one core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one include other hydroxycyclohexyl derivatives and piperazine-based compounds. Examples include 1-((1S,2S,3S,5S)-2-hydroxybicyclo[3.1.0]hexan-3-yl)piperazin-2-one and substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-2-one

InChI

InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14)/t8-,9-/m0/s1

InChI Key

UIQCUQSFZYAEEZ-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCNC(=O)C2)O

Canonical SMILES

C1CCC(C(C1)N2CCNC(=O)C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.